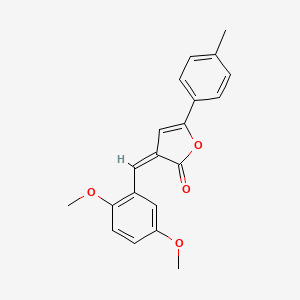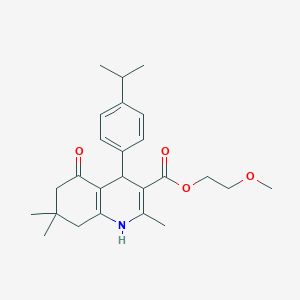![molecular formula C20H31N5O2 B5501102 1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)
1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex bipiperidine derivatives, including compounds with pyrazole and pyrrolidinyl groups, represent a significant area of interest in chemical research due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound "1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine" falls within this category, showcasing the importance of detailed synthesis, structural analysis, and property evaluation.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including ring closure reactions, cycloadditions, and functional group transformations. For example, a study by Halim & Ibrahim (2022) discusses the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting methodologies that might be relevant for the bipiperidine derivative synthesis (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Understanding the molecular structure of complex compounds is crucial for their functional characterization. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are often employed. For instance, the structural determination and computational analysis of similar compounds provide insights into their stability and reactivity, as seen in the work of Shen et al. (2012), who performed a comprehensive structural and computational study of pyrazole derivatives (Shen et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds can be elucidated through various reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Research on functionalized pyrazolopyridines, for instance, outlines key reactions that could be applicable to the compound (Ravi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Antimicrobial Activity
Compounds derived from pyrazole and pyridine have been investigated for their potential in molecular docking and antimicrobial activities. For instance, a study involving the synthesis of novel pyridine and fused pyridine derivatives demonstrated their antimicrobial and antioxidant properties. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies, indicating potential applications in drug development for targeting specific proteins (Flefel et al., 2018).
Synthesis and Characterization of Ligands
Research has focused on the synthesis and characterization of ligands that could be used in coordination chemistry, highlighting the versatility of pyrazole-based compounds. For example, studies on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Corrosion Inhibition
Pyrazolopyridine derivatives have also been explored for their application in corrosion inhibition. A study demonstrated the effectiveness of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic conditions. This application is significant in materials science and engineering, offering solutions to corrosion problems in industrial settings (Dandia et al., 2013).
Anticancer Activity
The synthesis of pyrazole and pyrimidine derivatives and their evaluation for anticancer activities have been a subject of interest. Certain synthesized pyrazolopyridine and pyridopyrimidine derivatives have shown in vitro anti-tumor activities against various human tumor cell lines at low concentrations, suggesting their potential as anticancer agents (Mohamed et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-22-18(6-9-21-22)20(27)24-13-7-17(8-14-24)25-12-4-5-16(15-25)19(26)23-10-2-3-11-23/h6,9,16-17H,2-5,7-8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQFKBGDMGHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)




![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
